molecular formula C8H17NO2 B1443985 (4-Ethoxyoxan-4-yl)methanamine CAS No. 1489790-82-0

(4-Ethoxyoxan-4-yl)methanamine

Cat. No.: B1443985
CAS No.: 1489790-82-0
M. Wt: 159.23 g/mol
InChI Key: FBQJXWPEWWQBAK-UHFFFAOYSA-N
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Description

(4-Ethoxyoxan-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, (4-ethoxytetrahydro-2H-pyran-4-yl)methanamine . This compound is characterized by the presence of an oxane ring substituted with an ethoxy group and a methanamine group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(4-Ethoxyoxan-4-yl)methanamine has several applications in scientific research:

Safety and Hazards

The safety information for “(4-Ethoxyoxan-4-yl)methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

Mechanism of Action

Mode of Action

It’s worth noting that methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde in acidic environments . This suggests that (4-Ethoxyoxan-4-yl)methanamine might also undergo similar transformations under certain conditions, but this needs to be confirmed by further studies.

Biochemical Analysis

Biochemical Properties

(4-Ethoxyoxan-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to interact with enzymes and proteins involved in neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The compound’s interaction with these biomolecules suggests its potential as a therapeutic agent. Specifically, this compound has been observed to modulate the activity of enzymes that are crucial for maintaining neuronal health, thereby offering neuroprotective effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of neurotrophic factors, which are essential for neuron survival and function. Additionally, this compound has been observed to alter gene expression patterns, leading to enhanced neuronal resilience against oxidative stress and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on neuronal cells, leading to the activation of intracellular signaling cascades . These cascades result in the upregulation of neuroprotective genes and the downregulation of pro-apoptotic genes. Furthermore, this compound has been shown to inhibit enzymes that contribute to neurodegeneration, thereby preventing the progression of diseases like Parkinson’s and Alzheimer’s.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its neuroprotective effects, with sustained improvements in neuronal function and survival observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity. At higher doses, some adverse effects have been observed, including mild neurotoxicity and behavioral changes. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s neuroprotective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into neuronal cells, where it accumulates and exerts its effects. The distribution of this compound within the brain is particularly noteworthy, as it preferentially localizes to regions affected by neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum within neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these organelles. The mitochondrial localization is particularly important, as it allows the compound to modulate mitochondrial function and protect against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyoxan-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of an epoxide with an amine under acidic conditions . This reaction can be catalyzed by various acids, including acetic acid, to yield the desired oxane ring structure.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, the synthesis might begin with the preparation of an oxetane intermediate, followed by ring expansion and functionalization to introduce the ethoxy and methanamine groups . The use of safe and efficient reagents and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyoxan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce primary amines .

Comparison with Similar Compounds

Uniqueness: (4-Ethoxyoxan-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The ethoxy group provides different reactivity and solubility characteristics compared to similar compounds .

Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJXWPEWWQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.